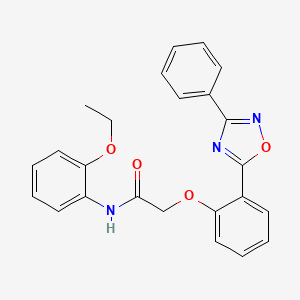
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as NPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. NPP is a piperidine-based compound that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synapse. This mechanism is similar to that of cocaine and other stimulants. This compound also acts as a sigma-1 receptor agonist, which leads to the modulation of various physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound increases dopamine levels in the synapse and modulates the activity of the sigma-1 receptor. In vivo studies have shown that this compound has potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ability to modulate dopamine levels and its affinity for the sigma-1 receptor. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for research on N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, including its potential therapeutic applications in neurological and psychiatric disorders, its effects on other neurotransmitter systems, and its potential as a tool for studying the sigma-1 receptor. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for studying the dopamine transporter and the sigma-1 receptor, and further research is needed to fully understand its potential applications in scientific research.
Synthesis Methods
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide can be synthesized through various methods, including the Friedel-Crafts acylation of naphthalene with phenylacetyl chloride, followed by the reaction of the resulting product with piperidine and subsequent carboxylation. Another method involves the reaction of naphthalene with 2-phenylacetonitrile, followed by reduction, acylation, and carboxylation. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This compound has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological functions, including pain perception, memory, and mood regulation.
properties
IUPAC Name |
N-naphthalen-1-yl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-18-7-2-1-3-8-18)26-15-13-20(14-16-26)24(28)25-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMFKWDZHAKPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














